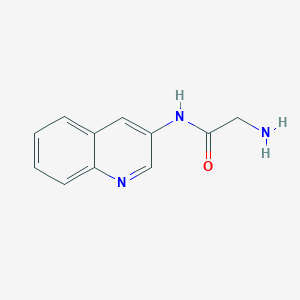

2-amino-N-(quinolin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-quinolin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWTYUYAUPBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 2 Amino N Quinolin 3 Yl Acetamide

Established Synthetic Pathways for the Core 2-amino-N-(quinolin-3-yl)acetamide Scaffold

The construction of this compound can be approached through a series of established chemical transformations. These methods focus on the sequential or convergent assembly of the quinoline (B57606) ring system, the formation of the amide bond, and the introduction of the terminal amino group.

Amide Bond Formation Approaches

The central amide linkage in this compound is typically forged by the reaction of 3-aminoquinoline (B160951) with a suitable glycine (B1666218) derivative. A common and direct method involves the acylation of 3-aminoquinoline with an activated form of 2-aminoacetic acid (glycine). To prevent unwanted side reactions, the amino group of glycine is typically protected with standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The coupling of N-protected glycine with 3-aminoquinoline can be achieved using a variety of peptide coupling reagents. bachem.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the quinoline.

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used and cost-effective carbodiimide (B86325) for forming amide bonds. It is often used with additives like HOBt to suppress racemization. bachem.com |

| T3P (Propylphosphonic Anhydride) | A highly efficient coupling reagent known for high yields and minimal racemization. jpt.com |

| HATU/HBTU | Benzotriazole-based uronium salts that are very effective but can be explosive under certain conditions. bachem.com |

Following the successful coupling, the protecting group on the glycine moiety is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the final this compound. researchgate.net

A related approach has been demonstrated in the synthesis of the analogous compound, 2-cyano-N-(quinolin-3-yl)acetamide, where 3-aminoquinoline is reacted with ethyl cyanoacetate (B8463686) in refluxing toluene, indicating that direct acylation with suitable esters can also be an effective strategy. wikipedia.org

Quinoline Ring System Construction and Functionalization

The quinoline core of the target molecule can be synthesized through several classic named reactions, which allow for the construction of the bicyclic system from simpler aromatic precursors. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. nih.govrsc.orgrsc.org By using a substituted aniline, one could introduce functionalities onto the benzene (B151609) ring portion of the quinoline.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the synthesis of substituted quinolines. jpt.comnih.govnih.govresearchgate.net

Friedländer Annulation: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester) to form a quinoline. researchgate.netsynhet.comlibretexts.orgrsc.orgorientjchem.org This method is particularly versatile for creating polysubstituted quinolines.

Once the quinoline ring is formed, functionalization at the 3-position is necessary to introduce the amino group required for the subsequent amide coupling. This can be achieved through various standard organic transformations.

Introduction of the 2-amino Moiety

The 2-amino group of the acetamide (B32628) fragment can be introduced in several ways. The most straightforward approach, as mentioned in section 2.1.1, is the use of a pre-functionalized and protected glycine derivative in the amide coupling step.

An alternative strategy involves the synthesis of an intermediate, 2-chloro-N-(quinolin-3-yl)acetamide, which is commercially available or can be synthesized by reacting 3-aminoquinoline with chloroacetyl chloride. synhet.comorientjchem.orgnih.gov This halo-acetamide can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the 2-amino group. rsc.orgresearchgate.net For instance, treatment of a related 2-chloroquinoline-3-carbonitrile (B1354263) with aqueous ammonia has been reported to yield the corresponding 2-amino derivative. rsc.org

Advanced Synthetic Approaches and Yield Optimization in this compound Synthesis

To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. nih.govnih.govrsc.orgfrontiersin.orgrsc.org The amide bond formation and the derivatization of the quinoline ring can be significantly accelerated using microwave-assisted protocols. For example, the synthesis of various N-aryl substituted-4-aminoquinazolines has been efficiently achieved through microwave irradiation. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. nih.govresearchgate.netresearchgate.netnih.govunimib.it The synthesis of amides, a key step in the production of the target molecule, has been successfully translated to flow chemistry systems, allowing for rapid optimization and scale-up. nih.govunimib.it

Optimizing Peptide Coupling: The efficiency of the amide bond formation can be fine-tuned by systematically varying the coupling reagents, solvents, temperature, and reaction times. jpt.comresearchgate.netunifi.itresearchgate.net Design of Experiments (DoE) can be a valuable tool to rapidly identify the optimal conditions for the coupling of 3-aminoquinoline with the glycine derivative, maximizing the yield of the desired product.

Derivatization and Analog Synthesis Strategies Based on the this compound Scaffold

The this compound scaffold provides multiple points for structural modification, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Structural Modifications at the Quinoline Moiety

The quinoline ring system is amenable to a variety of chemical modifications, enabling the introduction of different functional groups at various positions.

Halogenation: The quinoline ring can be selectively halogenated to introduce chloro, bromo, or iodo substituents. For instance, metal-free C5-selective halogenation of N-(quinolin-8-yl)acetamide has been achieved using N-halosuccinimides. rsc.orgrsc.org These halogenated intermediates are valuable precursors for further functionalization.

Cross-Coupling Reactions: The halogenated quinoline derivatives can be further modified using transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the halo-quinoline with a boronic acid or ester. libretexts.orgnih.govusd.eduyoutube.comusd.edu This enables the introduction of a wide range of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines onto the quinoline ring from the corresponding halo-quinoline. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgresearchgate.net

Modifications of the Acetamide Linker and Amino Group

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. The primary points for diversification include the acetamide linker and the terminal amino group. Strategies for these modifications often involve standard organic transformations, with the potential for creating derivatives with altered physicochemical properties and biological activities.

One of the most direct methods for modifying the terminal amino group is through N-alkylation. This can be achieved through various established protocols, including reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. nih.gov For instance, the primary amine of this compound could be reacted with a range of aldehydes in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield secondary or tertiary amines. Alternatively, direct alkylation with alkyl halides can be employed, although this method may sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. wikipedia.org Catalytic methods for N-alkylation using alcohols as alkylating agents, under ruthenium or iridium catalysis, present a more atom-economical and environmentally benign approach. nih.govorganic-chemistry.org These "borrowing hydrogen" methodologies proceed with high selectivity and can be applied to the N-alkylation of a variety of amines, including those on complex scaffolds. nih.govnih.gov

The acetamide linker itself can also be a target for modification. For example, the hydrogen atoms on the α-carbon of the acetamide can be substituted. This can be achieved through various methods, such as the alkylation of the corresponding enolate. The synthesis of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, for instance, involves the N-alkylation of a benzothiazine derivative with various 2-chloro-N-arylacetamides, demonstrating the utility of this class of compounds as building blocks for more complex structures. nih.gov

Furthermore, the entire 2-aminoacetamide unit can be varied. A general approach to introduce diversity at the amine-bearing portion of the molecule involves the reaction of various aniline or benzylamine (B48309) derivatives with chloroacetyl chloride to generate a range of N-substituted 2-chloroacetamides. nih.gov These intermediates can then be subjected to nucleophilic substitution with a suitable nucleophile to introduce the desired functionality. For example, in the synthesis of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids, various aniline derivatives were first reacted with chloroacetyl chloride to produce a library of 2-chloro-N-arylacetamides, which were subsequently used in a click reaction to form the final products. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

A summary of potential modifications is presented in the table below.

| Modification Site | Reaction Type | Reagents and Conditions | Potential Products |

| Terminal Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amines |

| Terminal Amino Group | N-Alkylation | Alkyl Halide, Base | Secondary, Tertiary, or Quaternary Amines |

| Terminal Amino Group | Catalytic N-Alkylation | Alcohol, Ru or Ir catalyst | Secondary or Tertiary Amines |

| Acetamide Linker (α-carbon) | Enolate Alkylation | Strong Base, Alkyl Halide | α-Substituted Acetamides |

| Acetamide Synthesis | Acylation | Substituted Aniline, Chloroacetyl Chloride | Diverse N-Aryl-2-chloroacetamides |

These chemo-diversification strategies provide a versatile toolkit for the synthesis of a wide array of this compound derivatives, enabling the fine-tuning of their properties for various applications.

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of a stereocenter at the α-position of the acetamide moiety in derivatives of this compound introduces the possibility of enantiomers and diastereomers. The synthesis of stereochemically pure forms of this compound and its analogues is crucial, as different stereoisomers can exhibit distinct biological activities and properties. Several strategies can be employed for the stereoselective synthesis of such chiral α-amino amides.

Enantioselective Synthesis

For the synthesis of enantiomerically enriched α-amino amides, several catalytic asymmetric methods are available. One such approach is phase-transfer catalysis , which has been successfully used for the enantioselective synthesis of α-amino acids from achiral Schiff base esters. acs.org This method often utilizes chiral catalysts derived from Cinchona alkaloids to induce asymmetry. acs.org Another powerful technique is asymmetric hydrogenation of prochiral precursors, such as N-aryl α-imino esters, using transition metal catalysts with chiral ligands. acs.org This has proven to be a highly efficient method for producing chiral α-aryl glycines and their derivatives with high enantioselectivity. acs.org

More recently, biocatalytic methods have emerged as highly effective and environmentally friendly alternatives. For instance, the enantioselective synthesis of chiral amines can be achieved through biocatalytic carbene N-H insertion using engineered myoglobin (B1173299) variants. rochester.edu This approach allows for the synthesis of a range of substituted aryl amines with good enantiomeric excess. rochester.edu Additionally, the enantioselective amination of ketenes, generated in situ from α-diazoketones, can be catalyzed by chiral phosphoric acids to produce chiral amides. chemrxiv.org

Diastereoselective Synthesis

When a second stereocenter is present in the molecule, either in a modified acetamide linker or on the quinoline ring, the synthesis of specific diastereomers becomes a key objective. Diastereoselective addition reactions are a common strategy to achieve this. For example, the highly diastereoselective addition of carbamoyl (B1232498) anions to N-sulfinyl imines provides a direct route to chiral α-amino amides with excellent diastereoselectivities. thieme-connect.com This method is particularly useful for creating sterically hindered α-amino amides. thieme-connect.com

Another approach involves the use of chiral auxiliaries . While not a catalytic method, the use of a chiral auxiliary can direct the stereochemical outcome of a reaction, and the auxiliary can be removed in a subsequent step.

Resolution of Racemates

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to selectively react with one enantiomer of a racemic mixture. For example, stereoselective amino acid amidases can be used in the dynamic kinetic resolution of amino acid amides to produce chiral amino acids. asm.org Lipases are another class of enzymes that can be used for the kinetic resolution of chiral amines and their derivatives. google.com

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. psu.edu Diastereomeric CSPs based on chiral crown ethers have shown excellent chiral recognition for α-amino esters and amides. psu.edu Polysaccharide-based CSPs are also widely used for the enantiomeric separation of chiral amines and amino acid esters. yakhak.org

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

A summary of stereoselective synthesis and resolution methods is provided in the table below.

| Method | Approach | Key Features |

| Enantioselective Synthesis | Phase-Transfer Catalysis | Use of chiral catalysts (e.g., from Cinchona alkaloids) with achiral precursors. acs.org |

| Asymmetric Hydrogenation | Transition metal catalysis with chiral ligands on prochiral imines. acs.org | |

| Biocatalysis | Engineered enzymes for carbene N-H insertion or other asymmetric transformations. rochester.edu | |

| Chiral Acid Catalysis | Enantioselective protonation of enolates generated from ketenes. chemrxiv.org | |

| Diastereoselective Synthesis | Addition to N-Sulfinyl Imines | Highly diastereoselective addition of carbamoyl anions. thieme-connect.com |

| Resolution of Racemates | Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. asm.org |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. psu.eduyakhak.org | |

| Diastereomeric Crystallization | Separation of diastereomeric salts formed with a chiral resolving agent. |

The choice of method will depend on the specific substrate, the desired stereoisomer, and the scalability of the process. The application of these strategies is essential for the development of stereochemically pure derivatives of this compound for further investigation.

Molecular Mechanisms of Action and Target Engagement Investigations of 2 Amino N Quinolin 3 Yl Acetamide

Elucidation of Specific Protein and Enzyme Interactions (in vitro/preclinical)

The biological effects of quinoline (B57606) derivatives are often rooted in their ability to interact with specific biomacromolecules. In vitro and preclinical studies have been instrumental in identifying these molecular targets and characterizing the nature of these interactions.

Receptor Binding Studies and Affinities

Currently, there is a lack of specific receptor binding studies for 2-amino-N-(quinolin-3-yl)acetamide in the public domain. Research on quinoline derivatives often focuses on their enzymatic inhibitory and other cellular effects rather than direct receptor binding.

Kinase Inhibition Profiles and Selectivity (e.g., Src kinase)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline-based compounds have been investigated as kinase inhibitors. For instance, a series of 4-anilinoquinoline derivatives have been shown to exhibit inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. The selectivity of these compounds for Src kinase over other kinases is a key aspect of their development, as off-target effects can lead to toxicity. The inhibitory concentration (IC50) values for these derivatives against Src kinase are often in the nanomolar range, indicating potent inhibition.

Enzyme Active Site Interactions and Kinetic Analysis (e.g., α-glucosidase, topoisomerases)

α-Glucosidase: Certain quinoline derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Studies have shown that some quinoline derivatives can act as non-competitive inhibitors of α-glucosidase, suggesting that they bind to a site on the enzyme distinct from the active site. Kinetic analysis helps to determine the mode of inhibition and the binding affinity of these compounds.

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for anticancer drugs. Some quinoline derivatives have demonstrated the ability to inhibit topoisomerase I and/or II. These compounds can interfere with the formation of the cleavable complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis. The specific interactions within the enzyme's active site, often involving hydrogen bonding and hydrophobic interactions, are crucial for their inhibitory activity.

DNA Intercalation and Disruption Mechanisms (e.g., for related quinoline derivatives)

The planar aromatic structure of the quinoline ring system makes it suitable for intercalation into the DNA double helix. This mode of action is characteristic of several quinoline-based anticancer and antimicrobial agents. Intercalation involves the insertion of the planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure. This can interfere with DNA replication and transcription, ultimately triggering cell death. The substituents on the quinoline ring can significantly influence the binding affinity and the mode of interaction with DNA. For example, the presence of side chains can allow for additional interactions with the minor groove of DNA, further stabilizing the complex.

Cellular Pathway Modulation by this compound and its Derivatives (in vitro)

By interacting with specific molecular targets, quinoline derivatives can modulate various cellular signaling pathways, leading to a range of cellular responses.

Signal Transduction Cascade Perturbations

The inhibition of kinases, such as Src, by quinoline derivatives can have a cascading effect on downstream signaling pathways. For example, inhibiting Src kinase can disrupt pathways involved in cell growth, such as the Ras/MAPK and PI3K/Akt pathways. This can lead to cell cycle arrest and the induction of apoptosis. Similarly, the DNA damage caused by topoisomerase inhibitors or DNA intercalators can activate DNA damage response pathways, which may also lead to cell cycle arrest and apoptosis. The specific cellular outcomes depend on the particular derivative, its concentration, and the cellular context.

Gene Expression Regulation Mechanisms

While direct studies on the gene expression changes induced by this compound are not available, research on other quinoline derivatives provides insights into potential regulatory mechanisms. For example, the quinoline compound 91b1 has been shown to exert its anticancer effects by downregulating the expression of the gene Lumican in KYSE150 cells. nih.gov This was identified through microarray analysis, which revealed a dose-dependent decrease in Lumican mRNA levels upon treatment with the compound. nih.gov Lumican is a proteoglycan that has been implicated in tumorigenesis, and its downregulation is associated with reduced cancer cell migration, invasion, and proliferation. nih.gov

Another study on a quinoline-based inhibitor of mitochondrial RNA polymerase (POLRMT), YH-0623, demonstrated a significant reduction in the expression of mitochondrial-related genes in the 22Rv1 prostate cancer cell line. acs.org This highlights the potential for quinoline derivatives to modulate gene expression in specific cellular compartments, such as the mitochondria, which are crucial for cancer cell metabolism and survival. These findings suggest that this compound could similarly alter the expression of a specific set of genes involved in key cellular processes, thereby contributing to its biological activity.

Table 1: Examples of Gene Expression Regulation by Quinoline Derivatives

| Compound | Cell Line | Regulated Gene/Gene Set | Effect | Reference |

| 91b1 | KYSE150 | Lumican | Downregulation | nih.gov |

| YH-0623 | 22Rv1 | Mitochondrial-related genes | Downregulation | acs.org |

| 4c | MDA-MB-231 | β-tubulin | Decrease in mRNA levels | nih.gov |

Cellular Proliferation and Apoptosis Pathway Modulation (in vitro models)

The antiproliferative and pro-apoptotic effects of quinoline derivatives have been demonstrated in various in vitro cancer models. A compound closely related to the subject of this article, 2-cyano-N-(quinolin-3-yl)acetamide, exhibited potent cytotoxic activity against Ehrlich ascites carcinoma tumor cells, with an IC50 value of 2.14 μg/mL. researchgate.net This indicates a strong potential for this class of compounds to inhibit cancer cell growth.

Studies on other quinoline derivatives have provided more detailed insights into the modulation of apoptosis pathways. For instance, certain quinoline-3-carboxylate derivatives have been shown to induce apoptosis in MCF-7 and K562 cell lines through the upregulation of the intrinsic apoptosis pathway. benthamscience.com This pathway is characterized by the involvement of the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins. The Bcl-2 family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govcapes.gov.br The balance between these opposing factions determines the cell's fate.

A detailed mechanistic study of the indenoisoquinoline derivative AM6-36 in HL-60 human leukemia cells revealed that at lower concentrations, it induced G2/M phase cell cycle arrest, while at higher concentrations, it triggered apoptosis. nih.gov This apoptotic response was associated with several key events:

Loss of mitochondrial membrane potential. nih.gov

Cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation. nih.gov

Activation of several caspases, which are the executioners of apoptosis. nih.govnih.gov

Furthermore, the study on AM6-36 implicated the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene in its apoptotic mechanism. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| 2-cyano-N-(quinolin-3-yl)acetamide | Ehrlich ascites carcinoma | 2.14 μg/mL | researchgate.net |

| Quinoline-3-carboxylate 4m | MCF-7 | 0.33 μM | benthamscience.com |

| Quinoline-3-carboxylate 4n | MCF-7 | 0.33 μM | benthamscience.com |

| Quinoline-3-carboxylate 4k | K562 | 0.28 μM | benthamscience.com |

| Quinoline-3-carboxylate 4m | K562 | 0.28 μM | benthamscience.com |

| AM6-36 | HL-60 | 86 nM | nih.gov |

| YH-0623 | 22Rv1 | 0.045 μM | acs.org |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 8c | HepG2 | 0.137 μg/mL | rsc.org |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 12d | HepG2 | 0.142 μg/mL | rsc.org |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 15a | MCF-7 | 0.164 μg/mL | rsc.org |

Subcellular Localization and Intracellular Dynamics of this compound

Direct visualization of the subcellular localization and intracellular dynamics of this compound has not been reported. However, innovative approaches have been used to track the distribution of other quinoline-based compounds within cells. A notable example is the development of a fluorescent analog of the aminosteroid (B1218566) RM-581, which contains a quinoline moiety. nih.gov By adding a small N-dimethyl group to the quinoline ring, the compound, named RM-581-Fluo, became fluorescent, allowing for its tracking using confocal microscopy. nih.gov

Cell imaging experiments with RM-581-Fluo in breast cancer MCF-7 cells revealed that the compound did not accumulate in the cell membrane or the nucleus. nih.gov Instead, it was found to accumulate specifically in the endoplasmic reticulum (ER), as confirmed by its colocalization with an ER-Tracker dye. nih.gov This finding is significant as it suggests that the ER may be a site of action for this type of quinoline derivative and aligns with previous studies indicating that some aminosteroid derivatives induce apoptosis through ER stress. nih.gov

This methodology of creating a fluorescent analog provides a powerful tool for investigating the intracellular fate of bioactive molecules. Applying a similar strategy to this compound could provide crucial information about its subcellular distribution, potential organelle-specific accumulation, and its dynamic movement within the cell, which would be invaluable for understanding its mechanism of action.

Preclinical Biological Activity Profiling and Mechanistic Exploration of 2 Amino N Quinolin 3 Yl Acetamide

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (in vitro)

The potential of quinoline (B57606) derivatives as anticancer agents is a subject of extensive research, with many exhibiting significant cytotoxic effects against various human cancer cell lines. nih.govrsc.org These compounds often exert their anti-proliferative effects through mechanisms such as DNA intercalation, inhibition of essential enzymes like topoisomerases, or by inducing programmed cell death. nih.gov The investigation into 2-amino-N-(quinolin-3-yl)acetamide and related structures seeks to characterize their efficacy and selectivity against cancerous cells.

A fundamental step in evaluating the anti-proliferative potential of a compound is to establish its dose-response relationship and determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation, in vitro. synentec.comnih.gov This metric is crucial for comparing the potency of different compounds and assessing their potential as therapeutic agents. nih.gov

In vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, are commonly used to measure cell viability and determine IC50 values. nih.gov Studies on various quinoline-acetamide and related hybrids have demonstrated significant cytotoxic activity across a range of cancer cell lines. For instance, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were evaluated against breast cancer cell lines, with some compounds showing potent activity. nih.gov Similarly, novel quinoline-oxadiazole derivatives have shown considerable cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org

The potency of these compounds can be highly dependent on the specific substitutions on the quinoline and acetamide (B32628) structures. nih.gov For example, research on aminoisoquinolinequinone derivatives revealed that the nature and location of amino acid fragments play a significant role in the cytotoxic effects. nih.gov

Table 1: Representative IC50 Values for Quinoline Derivatives Against Human Cancer Cell Lines This table presents data for structurally related compounds to illustrate the range of activity observed in this class of molecules.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrid (9f) | MCF-7 (Breast) | 16.84 | nih.gov |

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrid (9f) | MDA-MB-231 (Breast) | 21.78 | nih.gov |

| Isoquinolinequinone derivative (14) | T24 (Bladder) | 0.50 | nih.gov |

| Isoquinolinequinone derivative (14) | DU-145 (Prostate) | 0.67 | nih.gov |

| Quinoline-oxadiazole derivative (8b) | HepG2 (Liver) | 0.139 (µg/mL) | rsc.org |

| Quinoline-oxadiazole derivative (8c) | HepG2 (Liver) | 0.137 (µg/mL) | rsc.org |

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. nih.gov Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to cell death. nih.gov The cell cycle is controlled by a series of checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov

Compounds can induce cell cycle arrest at various phases (G0/G1, S, or G2/M). nih.gov For example, some DNA damaging agents trigger G2/M arrest through the activation of checkpoint kinases like Chk1 and Chk2. nih.gov The specific phase of arrest can depend on the cell type and the mechanism of action of the compound. Studies on natural product extracts have demonstrated the ability to induce arrest in different phases, often correlated with the modulation of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and the tumor suppressor protein p53. nih.gov Research into how individual amino acid deficiencies affect cell proliferation has shown that different amino acids can trigger distinct cell-cycle arrest responses, highlighting the complex interplay between nutrient signaling and cell-cycle control. nih.gov Investigating whether this compound induces cell cycle arrest would involve techniques like flow cytometry to analyze the DNA content of treated cells and molecular analyses to probe the expression and activity of cell cycle regulatory proteins.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells and is a primary target for many anticancer therapies. nih.govnih.gov It is a tightly regulated process involving a cascade of cysteine proteases called caspases. nih.gov The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov

Necrosis, in contrast, has traditionally been viewed as an unregulated form of cell death resulting from acute injury. However, a programmed form of necrosis, termed necroptosis, has been identified as another important cell death pathway that can be therapeutically targeted. nih.gov

The ability of a compound to induce apoptosis can be confirmed through various in vitro assays, including morphological studies, Annexin V/PI staining to detect early and late apoptotic cells, and caspase activity assays. nih.govnih.gov For example, a study on quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids showed that the most potent compound significantly induced apoptosis in MDA-MB-231 cells, which was accompanied by the over-activation of caspase-3. nih.gov The balance between apoptotic and necrotic cell death can be assessed using real-time assays that simultaneously measure markers for both processes. nih.gov

Antimicrobial Research Endeavors Involving this compound (in vitro)

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. mdpi.comnih.gov Quinoline derivatives have a long history in antimicrobial research, with nalidixic acid being an early prototype and fluoroquinolones becoming a major class of synthetic antibacterial drugs. mdpi.comnih.gov These compounds often target essential bacterial processes, such as DNA replication, by inhibiting enzymes like DNA gyrase and topoisomerase IV. mdpi.com

The antibacterial potential of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. nih.gov Numerous studies have explored the antibacterial activity of quinoline derivatives, including those with amino acid and acetamide functionalities. researchgate.netmdpi.com

For example, a series of amino acid derivatives of quinoline carboxamides were synthesized and screened against various bacterial strains. mdpi.com The results indicated that the antimicrobial activity was influenced by the specific amino acid and substitutions on the quinoline ring. mdpi.com In another study, a novel chitosan (B1678972) derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan (AACS), demonstrated good antibacterial activity against Escherichia coli and Staphylococcus aureus with an MIC of 0.25 mg/mL. nih.gov The mechanism of action for AACS was found to involve the disruption of bacterial membrane integrity. nih.gov Research on quinoline-thiazole derivatives also identified compounds with favorable antibacterial profiles against certain pathogens. acs.org

Table 2: Representative In Vitro Antibacterial Activity for Quinoline and Acetamide Derivatives This table presents data for structurally related compounds to illustrate the range of activity observed in this class of molecules.

| Compound/Class | Pathogen | MIC | Reference |

|---|---|---|---|

| 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan | Escherichia coli | 0.25 mg/mL | nih.gov |

| 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan | Staphylococcus aureus | 0.25 mg/mL | nih.gov |

| Amino acid-quinoline carboxamide derivative (3a) | Various tested bacteria | 0.62 mg/mL | mdpi.com |

In addition to bacterial infections, invasive fungal diseases pose a significant threat, particularly to immunocompromised individuals. jocpr.com The imidazole (B134444) ring, a feature of many antifungal drugs, highlights the potential of nitrogen-containing heterocycles in this therapeutic area. nih.gov Quinoline derivatives have also been investigated for their antifungal properties. nih.gov

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified compounds with fungicidal activity against Candida species and broader antifungal activity against molds like Aspergillus species. nih.gov Similarly, a study of quinoline-based hydroxyimidazolium hybrids revealed remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida spp. and Aspergillus spp. nih.gov The evaluation of quinoline-thiazole derivatives also showed anticandidal activity, with the efficacy being sensitive to the specific chemical substitutions on the molecule. acs.org These findings underscore the potential of exploring quinoline-acetamide structures as a source of new antifungal leads.

Antiviral Potency and Inhibition Mechanisms (in vitro)

While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has demonstrated significant antiviral potential against a range of viruses. For instance, quinoline-based compounds have been investigated as inhibitors of influenza virus replication. One study on 4-[(quinolin-4-yl)amino]benzamide derivatives identified compounds with significant anti-influenza virus activity. mdpi.com Compound G07 from this series demonstrated a 50% effective concentration (EC₅₀) of 11.38 ± 1.89 µM in a cytopathic effect assay against the A/WSN/33 (H1N1) strain. mdpi.com Molecular docking studies suggested that these compounds may exert their antiviral effect by binding to the PA-PB1 interface of the viral RNA polymerase complex, thereby inhibiting its function. mdpi.com

Furthermore, other quinoline derivatives have been explored for their activity against other RNA viruses. For example, research into 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, which share a similar acetamide side chain, showed moderate inhibitory activity against HIV-1. nih.gov The most active compound in that series, Ij , had an EC₅₀ value of 8.18 µM and was suggested to act as a non-nucleoside reverse transcriptase inhibitor. nih.gov These findings highlight the potential of the quinoline scaffold and associated acetamide moieties in the development of novel antiviral agents, suggesting a plausible, yet unexplored, avenue for this compound.

Table 1: In Vitro Antiviral Activity of Related Quinoline and Acetamide Derivatives

| Compound/Derivative Class | Virus | Assay | Key Findings |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives (e.g., G07) | Influenza A/WSN/33 (H1N1) | Cytopathic Effect Assay | EC₅₀ = 11.38 ± 1.89 µM mdpi.com |

| 2-(Pyridin-3-yloxy)acetamide derivatives (e.g., Ij) | HIV-1 (IIIB) | MT-4 Cell Culture | EC₅₀ = 8.18 µM nih.gov |

Anti-tubercular Activity (in vitro)

The quinoline nucleus is a key component in several anti-tubercular agents, including the FDA-approved drug bedaquiline. While direct experimental data on the anti-tubercular activity of this compound is limited, research on structurally related compounds, such as 2-(quinolin-4-yloxy)acetamides, provides valuable insights. These compounds have shown potent in vitro activity against Mycobacterium tuberculosis.

In one study, a series of 2-(quinolin-4-yloxy)acetamides were synthesized and evaluated, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.05 μM against drug-susceptible and drug-resistant strains of M. tuberculosis. mdpi.com Further structure-activity relationship (SAR) studies on this class of compounds led to the identification of molecules with submicromolar MIC values that were also active against intracellular bacilli in infected macrophages. mdpi.comyoutube.com The mechanism of action for these 2-(quinolin-4-yloxy)acetamides was suggested to be the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis. youtube.com

Another area of research has focused on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, which have also been investigated as potential anti-tubercular agents. researchgate.net Several compounds from this series showed activity against the H37Ra strain of M. tuberculosis at a concentration of 6.25 μg/mL. researchgate.net Although structurally distinct, these findings underscore the versatility of the quinoline scaffold in the design of novel anti-tubercular drugs.

Table 2: In Vitro Anti-tubercular Activity of Related Quinoline Acetamide and Carbinol Derivatives

| Compound/Derivative Class | M. tuberculosis Strain(s) | Key Findings |

| 2-(Quinolin-4-yloxy)acetamides | Drug-susceptible and drug-resistant strains | MIC values as low as 0.05 μM mdpi.com |

| 2-Methoxy-3-(thiophen-2-ylmethyl)quinoline amino carbinols | H37Ra | Active at 6.25 μg/mL researchgate.net |

Anti-inflammatory Research Perspectives on this compound (in vitro/preclinical models)

The anti-inflammatory potential of quinoline derivatives is well-established, with compounds like chloroquine (B1663885) and hydroxychloroquine (B89500) being used in the treatment of autoimmune diseases. nih.gov Research into novel quinoline-based anti-inflammatory agents is ongoing. For example, a study on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced edema model in rats. nih.govresearchgate.net One of the most potent compounds from this series, 9b (2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine), showed promising results. nih.govresearchgate.net

While direct studies on the anti-inflammatory properties of this compound are not available, the known immunomodulatory effects of the quinoline core suggest that this compound could be a candidate for future investigation in this area. The structural similarities to other biologically active quinolines warrant exploration of its potential to modulate inflammatory pathways.

Neurological Research Applications of this compound (in vitro/preclinical models)

Quinoline derivatives have also been investigated for their potential in neurological research, particularly in the context of neurodegenerative diseases. For instance, a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives were designed and evaluated for their ability to bind to α-synuclein aggregates, which are hallmarks of Parkinson's disease. sciforum.net Compounds such as 7f , 7j , and 8i from this study exhibited high affinity for α-synuclein, suggesting their potential as imaging agents for diagnosing Parkinson's disease. sciforum.net

Although there is no direct evidence for the neurological applications of this compound, the ability of the quinoline scaffold to be functionalized to target specific neurological proteins and receptors opens up possibilities for future research. The development of quinoline-based compounds for neurological disorders is an active area of investigation, and the unique substitution pattern of this compound could offer novel pharmacological properties.

Antimalarial Activity (in vitro/preclinical models, for related quinoline-based compounds)

The quinoline ring is the cornerstone of many antimalarial drugs, including quinine, chloroquine, and mefloquine. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has driven the development of new quinoline-based antimalarials, often through the synthesis of hybrid molecules. nih.govnih.gov

Numerous studies have demonstrated the in vitro antimalarial activity of various quinoline derivatives. For example, quinoline-ferrocene hybrids like ferroquine have shown effectiveness against multi-drug resistant P. falciparum isolates. nih.gov Another study on 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide compounds reported IC₅₀ values ranging from 0.30 to 33.52 μM against P. falciparum. nih.gov

The general mechanism of action for many 4-aminoquinoline (B48711) antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.gov By preventing the detoxification of heme, these drugs lead to a buildup of toxic heme, which ultimately kills the parasite. nih.gov Given the foundational role of the quinoline nucleus in antimalarial therapy, this compound represents a scaffold that could be explored for potential antiplasmodial activity, although specific data is currently lacking.

Table 3: In Vitro Antimalarial Activity of Related Quinoline-Based Compounds

| Compound/Derivative Class | P. falciparum Strain(s) | Key Findings |

| Ferroquine | Multi-drug resistant isolates | Effective against resistant strains nih.gov |

| 2-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Not specified | IC₅₀ range: 0.30 - 33.52 μM nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N Quinolin 3 Yl Acetamide Analogs

Impact of Quinoline (B57606) Ring Substitutions on Biological Activities and Mechanisms

The quinoline scaffold is a privileged structure in drug discovery, known to be a part of numerous pharmacologically active compounds. ijresm.comnih.gov Modifications on the quinoline ring of 2-amino-N-(quinolin-3-yl)acetamide analogs can significantly alter their biological activities. The nature, position, and electronic properties of substituents on the quinoline ring can influence the compound's interaction with its biological target.

For instance, the introduction of electron-donating or electron-withdrawing groups at various positions can modulate the electron density of the ring system, affecting its binding affinity and mechanism of action. ijresm.com Research has shown that substitutions at the C-2, C-4, and C-6 positions of the quinoline ring can lead to compounds with potent anticancer activities. biointerfaceresearch.com Specifically, 2,4-disubstituted quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including cell cycle arrest and apoptosis. ijresm.com

Furthermore, the position of substitution can dictate the selectivity of the compound for different biological targets. For example, substitutions at the C-5 position have been shown to yield more potent anticancer activity compared to substitutions at the C-6 position. biointerfaceresearch.com The presence of specific functional groups can also introduce new mechanisms of action. For example, certain quinoline derivatives act as inhibitors of enzymes like topoisomerase-II, thereby interfering with DNA replication in cancer cells. nih.gov

| Substitution Position | Observed Impact on Biological Activity | Potential Mechanism of Action |

| C-2, C-4 | Potent anticancer activity | Growth inhibition, cell cycle arrest, apoptosis |

| C-6 | Varied, often less potent anticancer activity | - |

| C-5 | More potent anticancer activity than C-6 substitution | - |

| General | Inhibition of Topoisomerase-II | Interference with DNA replication |

Role of the Acetamide (B32628) Linker and Amino Group Modifications in Compound Potency and Selectivity

Modifications to the acetamide linker, such as altering its length or introducing conformational constraints, can optimize the orientation of the quinoline ring and the terminal amino group for enhanced binding. For example, replacing the acetamide with a different linker, such as a hydrazine (B178648) carboxamide, has been shown to result in higher cytotoxic activity in certain N-mustard-quinoline conjugates. biointerfaceresearch.com

The terminal amino group is often a key interaction point with the biological target, forming hydrogen bonds or electrostatic interactions. Modifications at this position can have a profound impact on potency and selectivity. For instance, N-acetylation of the amino group in some heterocyclic amines may not be crucial for DNA binding, suggesting that the primary amine is important for this interaction. nih.gov In other cases, substitution on the amino group can lead to enhanced activity or alter the compound's selectivity profile.

| Modification | Impact on Potency/Selectivity |

| Replacement of acetamide linker with hydrazine carboxamide | Increased cytotoxic activity in specific conjugates biointerfaceresearch.com |

| Primary amino group | Potentially crucial for DNA binding interactions nih.gov |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. Conformational analysis helps in understanding the spatial arrangement of the different parts of the molecule and how this influences its interaction with a biological target, a process known as molecular recognition.

The relative orientation of the quinoline ring and the acetamide side chain can be influenced by the presence of substituents and the nature of the linker. This orientation dictates how well the molecule can fit into the active site of an enzyme or the binding pocket of a receptor. For example, the planarity of the quinoline ring can facilitate intercalation with DNA.

Computational methods, such as molecular modeling and docking studies, are often employed to predict the preferred conformations of these analogs and to visualize their binding modes with target proteins. nih.gov These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for the observed biological activity. This information is instrumental in the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds.

In a typical QSAR study, a set of known analogs with their experimentally determined biological activities is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds (test set). A reliable QSAR model can provide valuable insights into which structural features are most important for the desired biological activity, facilitating the design of novel and more effective this compound derivatives. nih.gov

| QSAR Component | Description | Example |

| Training Set | A set of molecules with known biological activities used to build the model. nih.gov | A series of this compound analogs with their measured inhibitory concentrations (IC50) against a specific enzyme. |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of the molecules. nih.gov | Electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) descriptors. |

| Statistical Methods | Mathematical techniques used to correlate descriptors with activity. nih.gov | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govnih.gov |

| Validation | The process of assessing the predictive ability of the QSAR model. | Using a test set of compounds not included in the model development to see how well the model predicts their activity. |

Computational Chemistry and in Silico Approaches in 2 Amino N Quinolin 3 Yl Acetamide Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method is crucial for understanding the structural basis of a compound's biological activity by analyzing its binding affinity and interactions with the active site of a protein.

While specific molecular docking studies focusing exclusively on 2-amino-N-(quinolin-3-yl)acetamide are not extensively documented in public literature, research on closely related quinoline-acetamide derivatives demonstrates the application and utility of this approach. For instance, docking studies on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, structural analogs, were performed to identify them as potential PI3Kα inhibitors. The crystal structure of PI3Kα (PDB ID: 4L2Y) was used as the receptor for these docking-based virtual screening efforts.

Similarly, other quinoline (B57606) derivatives have been evaluated against various therapeutic targets. Studies on quinoline-based chalcones as potential HIV reverse transcriptase (RT) inhibitors used molecular docking to determine their binding affinity in the enzyme's active site. In another study, novel quinoline-4-carboxamide derivatives were docked into the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein to explore their anticancer potential. These analyses help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and biological function.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| sort_by_alphaCompound Class | sort_by_alphaProtein Target | unfold_moreKey Finding/Docking Score | linkReference |

|---|---|---|---|

| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | A derivative showed a high affinity with a docking score of -10.67. | |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives | PI3Kα | Identified as potent inhibitors through docking-based virtual screening. | |

| Quinoline-4-carboxamide Derivatives | Human Carbonic Anhydrase I, PKA | Compound 6j showed significant interaction with active site amino acids. | |

| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazinylidene)methyl)-1H-indol-1-yl)acetamide Derivatives | EhTHRase (E. histolytica) | Derivatives showed strong interactions with binding free energies up to -8.9 kcal/mol. |

Molecular Dynamics Simulations to Understand Compound Dynamics and Binding

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, understand conformational changes, and refine binding energy calculations.

For quinoline-based compounds, MD simulations have proven valuable. A study on quinoline-3-carboxamides, which are structurally related to the title compound, used MD simulations to confirm the stability of the ligand-protein complex with Ataxia-Telangiectasia Mutated (ATM) kinase over a 100-nanosecond simulation period. Similarly, MD simulations of dihydroxyl-quinoline derivatives complexed with acetylcholinesterase were performed to analyze their dynamic behavior and calculate binding free energies using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, identifying a promising candidate for enzyme inhibition. These simulations help validate docking results and provide a more dynamic picture of the molecular interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling (preclinical, theoretical)

ADMET prediction is a critical in silico analysis performed in the early stages of drug discovery to forecast the pharmacokinetic and toxicity properties of a compound. This modeling helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the likelihood of late-stage clinical trial failures. Key parameters evaluated often include adherence to Lipinski's and Veber's rules, aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity.

Table 2: Representative In Silico ADMET Parameters Predicted for Quinoline Derivatives

| ADMET Parameter | Description | Favorable Range/Value | Relevance |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the human gut. | > 80% (High) | Predicts oral bioavailability. |

| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | > 0.9 | Indicator of intestinal absorption. |

| Blood-Brain Barrier (logBB) | Log of the concentration ratio between the brain and blood. | < -1.0 (Poorly distributed), > 0 (Readily distributed) | Predicts potential for CNS side effects or suitability for CNS targets. |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate for the P-gp efflux transporter. | No | P-gp substrates are actively pumped out of cells, reducing absorption. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | Relates to drug transport and oral bioavailability. |

De Novo Design Strategies for Novel this compound Derivatives

De novo drug design refers to the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. This strategy explores a vast chemical space in a time-efficient manner, offering the potential to generate unique and patentable chemical entities. The process typically involves either growing a molecule from a starting atom or fragment within the target's active site or linking together molecular fragments to form a new compound.

While there are no specific published examples of de novo design campaigns centered on this compound, the general strategy is highly applicable. The quinoline-acetamide core could serve as a foundational fragment. De novo design algorithms could then be employed to:

Grow new functional groups from the core scaffold to occupy unexplored pockets of a target's binding site.

Link this core fragment with other small, computationally-generated or library-derived fragments to create entirely new derivatives with potentially improved affinity and selectivity.

Mutate or replace parts of the existing structure to optimize physicochemical properties or introduce new interactions.

Modern approaches often leverage artificial intelligence and deep generative models to propose novel structures that are not only predicted to be potent but are also synthetically accessible. Such strategies could be powerfully applied to the this compound scaffold to generate novel derivatives for various therapeutic targets.

Advanced Analytical and Biophysical Methodologies for 2 Amino N Quinolin 3 Yl Acetamide Research

Spectroscopic Techniques for Compound Characterization and Interaction Studies

Spectroscopic methods are fundamental in the initial stages of research for verifying the synthesis and purity of "2-amino-N-(quinolin-3-yl)acetamide" and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR would reveal signals corresponding to the protons on the quinoline (B57606) ring and the acetamide (B32628) moiety. researchgate.net The aromatic protons of the quinoline core are expected to appear in the downfield region (typically δ 7.5–9.0 ppm), while the methylene (B1212753) (-CH2-) and amine (-NH2) protons of the acetamide group would have characteristic shifts in the aliphatic and amide regions, respectively. nih.gov ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, with the carbonyl carbon of the acetamide group showing a distinct signal around δ 170 ppm. These techniques are also powerful for studying ligand-protein interactions, where changes in the chemical shifts of the compound upon binding to a target protein can map the binding interface.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight of the compound, confirming its elemental composition (C₁₁H₁₁N₃O). biosynth.comacs.org The expected monoisotopic mass is approximately 201.0902 g/mol . MS is also a key tool in drug discovery for high-throughput screening and identifying protein-ligand complexes under non-denaturing conditions. embopress.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. synhet.com The spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide carbonyl (Amide I band, ~1650-1700 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹). nih.gov

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum would display characteristic absorption maxima. researchgate.net This technique can be used to determine the concentration of the compound in solution and to study binding events if the interaction with a target molecule leads to a change in the absorption spectrum.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Significance |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Amide NH (variable), Methylene CH₂ (δ ~4.2 ppm), Amine NH₂ (variable) | Confirms proton environment and connectivity |

| ¹³C NMR | Quinoline carbons (δ 115-150 ppm), Amide C=O (δ ~170 ppm), Methylene CH₂ (δ ~44 ppm) | Confirms carbon skeleton |

| Mass Spec (ESI-MS) | [M+H]⁺ ion at m/z ≈ 202.0975 | Confirms molecular weight and formula (C₁₁H₁₁N₃O) |

| IR Spectroscopy | N-H stretches (3200-3400 cm⁻¹), C=O stretch (~1670 cm⁻¹), N-H bend (~1550 cm⁻¹) | Identifies key functional groups (amine, amide) |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinoline chromophore | Confirms electronic structure, useful for concentration determination |

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of a ligand bound to its protein target. To study "this compound," the compound would be co-crystallized with its target protein, or soaked into pre-formed protein crystals. The resulting electron density map reveals the precise binding mode of the ligand, including its conformation and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This atomic-level insight is invaluable for structure-based drug design, enabling rational modifications to the compound to improve its potency and selectivity. While specific crystallographic data for this compound in a complex is not publicly available, this methodology was crucial in identifying the binding modes for other quinoline-based inhibitors. nih.gov

Calorimetric Methods (e.g., ITC, DSC) for Binding Thermodynamics

Calorimetric techniques measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event between "this compound" and its target.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A typical experiment involves titrating the compound into a solution containing the target protein. The resulting data can be analyzed to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This information is critical for understanding the driving forces behind the binding event.

Differential Scanning Calorimetry (DSC) : DSC measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (T_m) of the protein upon addition of "this compound" indicates that the compound binds to and stabilizes the protein. This can be used as a primary screening method or to confirm binding observed through other techniques.

Table 2: Illustrative ITC Data for a Hypothetical Ligand-Protein Interaction

| Thermodynamic Parameter | Symbol | Example Value | Significance |

|---|---|---|---|

| Binding Affinity | K_d | 1.2 µM | Strength of the interaction |

| Stoichiometry | n | 1.05 | Molar ratio of ligand to protein in the complex |

| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released or absorbed upon binding |

| Entropy Change | TΔS | -0.3 kcal/mol | Change in disorder of the system upon binding |

| Gibbs Free Energy | ΔG | -8.2 kcal/mol | Overall spontaneity of the binding event |

Cell-Based Assays and High-Throughput Screening Methodologies for Biological Activity Profiling

To understand the biological effects of "this compound," its activity must be profiled in a cellular context.

Cell-Based Assays : These assays measure the compound's effect on specific cellular processes or pathways. For instance, if the compound is designed as a kinase inhibitor, its ability to block substrate phosphorylation in cancer cell lines could be measured. nih.gov Other assays might assess cytotoxicity, apoptosis induction, or changes in gene expression. For example, quinoline derivatives have been evaluated for antinociceptive properties in cellular models.

High-Throughput Screening (HTS) : HTS enables the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.govresearchgate.net "this compound" could be included in an HTS campaign targeting a specific enzyme or receptor. nih.gov Modern HTS often utilizes automated liquid handling and sensitive readouts (e.g., fluorescence, luminescence, or mass spectrometry) to evaluate thousands of compounds efficiently. embopress.org This approach is crucial in early-stage drug discovery for identifying novel lead compounds for further development. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino N Quinolin 3 Yl Acetamide

Exploration of Novel Biological Targets and Therapeutic Applications (preclinical/in vitro focus)

The quinoline (B57606) ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities. Current time information in Las Vegas, NV, US.orientjchem.org As a member of this class, 2-amino-N-(quinolin-3-yl)acetamide is a candidate for investigation against a wide range of biological targets. Future preclinical and in vitro research is poised to uncover its specific molecular interactions and therapeutic potential.

A primary area of investigation is the compound's potential as a kinase inhibitor. Quinoline-based molecules have shown significant promise in this area, with several FDA-approved compounds functioning as kinase inhibitors in clinical oncology. nih.gov Future research could involve screening this compound against a panel of kinases implicated in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. nih.govnih.gov Studies on similar quinoline amide derivatives have identified potent VEGFR-2 inhibitors, suggesting this is a promising avenue. nih.gov

Another key area is its potential as an anticancer agent acting via other mechanisms, such as topoisomerase inhibition or the induction of apoptosis. Current time information in Las Vegas, NV, US.brieflands.com Quinoline compounds have been shown to interfere with DNA synthesis and induce programmed cell death in cancer cells. nih.gov A closely related compound, 2-cyano-N-(quinolin-3-yl)acetamide, demonstrated potent cytotoxic effects against Ehrlich ascites carcinoma cells in vitro, lending support to this line of inquiry. mdpi.com

The well-documented antimicrobial and antiprotozoal activity of quinoline derivatives also presents a significant research opportunity. researchgate.netijprajournal.comresearchgate.net Preclinical studies could assess the efficacy of this compound against various bacterial and fungal pathogens, as well as parasites. ijprajournal.commdpi.com Furthermore, quinoline carboxamide derivatives have been evaluated as antagonists for the P2X7 receptor, a target implicated in inflammation and cancer, opening another potential therapeutic area for exploration. nih.gov

| Potential Biological Target | Therapeutic Area of Interest | Preclinical Research Focus |

| Kinases (e.g., VEGFR-2) | Oncology | In vitro kinase inhibition assays, cell signaling pathway analysis. nih.gov |

| Topoisomerases | Oncology | DNA interaction studies, evaluation of cytotoxic effects on cancer cell lines. brieflands.com |

| P2X7 Receptor | Inflammation, Oncology | Receptor binding and functional assays in relevant cell models. nih.gov |

| Microbial & Protozoal Enzymes | Infectious Disease | Minimum inhibitory concentration (MIC) assays, in vitro anti-parasitic activity screens. ijprajournal.commdpi.com |

Development of Advanced Delivery Systems and Formulation Strategies for Research (e.g., for targeted delivery in experimental models)

To maximize the potential of this compound in experimental research, the development of advanced delivery systems is a crucial next step. Many quinoline derivatives face challenges such as poor solubility, which can hamper their application. nih.gov Advanced formulations aim to overcome these limitations and enable targeted delivery, thereby enhancing efficacy and minimizing off-target effects in preclinical models. mdpi.comnih.gov

Liposomal formulations represent a promising strategy. Liposomes are versatile carriers known to improve the bioavailability, tissue uptake, and targeting of various compounds. mdpi.com Research on other quinoline derivatives has demonstrated that their inclusion in liposomes is an effective method to overcome solubility issues, with excellent encapsulation efficiencies having been achieved. mdpi.com For targeted delivery in oncology models, these liposomes can be conjugated with ligands, such as transferrin, which binds to receptors that are often overexpressed on tumor cells. nih.govnih.govplos.org This approach has been shown to yield superior antitumor activity compared to the free drug in preclinical studies. nih.gov

Nanoparticle-based systems offer another sophisticated approach for delivery. Chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers, demonstrating their potential for controlled release in specific microenvironments, such as acidic tumor tissues. nih.gov Polymeric nanoparticles can also be used to carry quinoline compounds, potentially enhancing their antimicrobial activity or facilitating transport across biological barriers. nih.gov These nanocarriers can be engineered to protect the encapsulated compound from degradation and control its release profile. nih.govpreclinapps.com

| Delivery System | Key Advantage for Research | Example Application in Experimental Models |

| Liposomes | Overcomes poor solubility, biocompatible. mdpi.com | Encapsulation to improve bioavailability for in vivo studies. |

| Targeted Liposomes | Delivers compound specifically to target cells (e.g., cancer cells), reducing systemic exposure. nih.govnih.gov | Transferrin-conjugated liposomes for targeted delivery to tumors in xenograft models. plos.org |

| Chitosan (B1678972) Nanoparticles | pH-responsive for controlled release. nih.gov | pH-sensitive release of the compound in acidic tumor microenvironments. |

| Polymeric Nanoparticles | Protects cargo, enhances stability and activity. nih.gov | Formulation to enhance the activity of the compound against intracellular pathogens. |

Combination Studies with Existing Research Agents (preclinical/in vitro focus)

Evaluating this compound in combination with existing research agents is a critical avenue for future preclinical investigation. Such studies can reveal synergistic or additive effects, potentially leading to more effective strategies for treating complex diseases like cancer or overcoming antimicrobial resistance. nih.gov

In oncology, combination studies could explore the synergistic potential of this compound with standard chemotherapeutic drugs. For example, a novel quinoline-2-thione derivative demonstrated potent antitumor activity in vitro and in vivo comparable to the first-line chemotherapy agent oxaliplatin, suggesting that combining such compounds could be a powerful strategy. nih.gov The ability of quinoline derivatives to induce apoptosis or arrest the cell cycle could complement the mechanisms of DNA-damaging agents or other targeted therapies. researchgate.net Another approach is to combine the compound with non-pharmacological treatments; for instance, certain brominated quinoline derivatives have shown synergistic cytotoxic effects with gamma-radiation. brieflands.com

In the field of infectious diseases, the potential for synergy with existing antibiotics is a high-priority research area. Drug resistance is a major global challenge, and compounds that can restore the efficacy of older antibiotics are urgently needed. nih.gov Preclinical in vitro studies involving other novel quinoline derivatives have shown that they can dramatically lower the minimum inhibitory concentrations (MICs) of standard antibiotics against resistant bacterial strains, indicating a strong synergistic interaction. nih.gov Checkerboard assays could be employed to systematically evaluate these potential synergies against a panel of clinically relevant pathogens.

| Research Area | Potential Combination Strategy | Rationale for Preclinical Investigation |

| Oncology | Combination with standard chemotherapy (e.g., platinum-based drugs). nih.gov | To investigate synergistic cytotoxicity and potentially overcome resistance mechanisms. |

| Oncology | Combination with radiation therapy. | To explore radiosensitizing effects and enhance tumor cell killing. brieflands.com |

| Infectious Diseases | Combination with existing antibiotics (e.g., against MRSA, VRE). nih.gov | To overcome bacterial resistance by lowering the effective dose of the antibiotic. nih.gov |

Interdisciplinary Collaborations and Translational Research Opportunities for Quinoline-Amides

Advancing the research of this compound and the broader class of quinoline-amides from basic discovery to potential therapeutic application hinges on robust interdisciplinary collaboration. The multifaceted nature of drug development necessitates the integration of expertise from a wide range of scientific disciplines. orientjchem.orgresearchgate.net

The journey of a research compound like this begins with medicinal and synthetic chemists, who design and create the molecules. researchgate.net Their collaboration with computational chemists can refine molecular design to enhance potency and selectivity for specific biological targets. orientjchem.org Subsequently, molecular biologists and pharmacologists are essential for conducting the in vitro and in vivo screening necessary to identify biological activity, elucidate mechanisms of action, and evaluate efficacy in disease models. nih.govnih.gov

As research progresses, particularly in the development of novel formulations, partnerships with material scientists and bioengineers become critical. Their expertise is vital for designing and fabricating the advanced liposomal and nanoparticle delivery systems discussed previously, which are key to improving the compound's research potential. nih.govmdpi.com